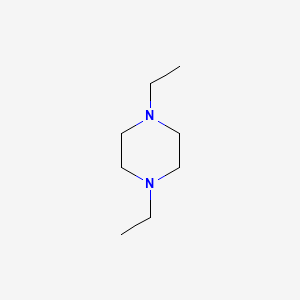

1,4-Diethylpiperazine

CAS No.: 6483-50-7

Cat. No.: VC3706998

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6483-50-7 |

|---|---|

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 1,4-diethylpiperazine |

| Standard InChI | InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3 |

| Standard InChI Key | DDPRYTUJYNYJKV-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC |

| Canonical SMILES | CCN1CCN(CC1)CC |

Introduction

Basic Information and Identification

1,4-Diethylpiperazine, also known as N,N'-diethylpiperazine, is identified by the CAS Registry Number 6483-50-7 and European Community (EC) Number 229-341-5 . It belongs to the family of disubstituted piperazines, which are important heterocyclic compounds in organic chemistry and pharmaceutical development.

Nomenclature and Synonyms

The compound is known by several names in the chemical literature:

| Systematic Name | Common Synonyms |

|---|---|

| 1,4-Diethylpiperazine | DEPP |

| Piperazine, 1,4-diethyl- | N,N'-DIETHYLPIPERAZINE |

| N,N'-Diethyl piperizine | |

| 1,4-Diethyl piperazine |

The compound is registered in various chemical databases and classification systems, including the EPA Substance Registry System and the DSSTox Substance ID system (DTXSID5073373) .

Chemical Structure and Properties

Molecular Structure

1,4-Diethylpiperazine consists of a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, each bearing an ethyl group. This structure gives the molecule its distinctive chemical and physical properties.

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification, handling, and applications:

| Property | Value |

|---|---|

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| Physical State | Liquid |

| Boiling Point | 156-158 °C |

| Density | 0.9 g/cm³ |

| Refractive Index | 1.453-1.455 |

| Recommended Storage Temperature | 2-8°C |

| Solubility | Soluble in methanol, toluene |

These physical properties indicate that 1,4-Diethylpiperazine is a relatively low-molecular-weight, moderately volatile liquid at standard conditions .

Chemical Properties

The chemical behavior of 1,4-Diethylpiperazine is influenced by the presence of the two tertiary amine groups in its structure:

| Property | Value/Description |

|---|---|

| pKa | 8.20±0.10 (Predicted) |

| Basicity | Moderately basic due to the tertiary amine groups |

| Reactivity | Can act as a nucleophile in various chemical reactions |

The predicted pKa value of 8.20±0.10 suggests that 1,4-Diethylpiperazine exhibits basic properties typical of tertiary amines .

Spectroscopic Identification

Spectroscopic methods are essential for the identification and characterization of 1,4-Diethylpiperazine. While detailed spectral data is limited in the available search results, PubChem indicates the availability of certain spectroscopic information:

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is reported to be available for this compound, which would provide valuable information about its carbon skeleton structure .

Mass Spectrometry

GC-MS data is available for 1,4-Diethylpiperazine, which helps in its identification and purity analysis in various samples .

Structural Relationship to Other Piperazine Derivatives

1,4-Diethylpiperazine is part of a broader family of disubstituted piperazines. Understanding its relationships to similar compounds provides insight into its properties and potential applications.

Comparison with 1,4-Dimethylpiperazine

1,4-Dimethylpiperazine (CAS: 106-58-1) is a closely related compound where the ethyl groups are replaced by methyl groups. Comparing these compounds:

| Property | 1,4-Diethylpiperazine | 1,4-Dimethylpiperazine |

|---|---|---|

| Molecular Formula | C8H18N2 | C6H14N2 |

| Molecular Weight | 142.24 g/mol | 114.19 g/mol |

| Boiling Point | 156-158 °C | Not specified in search results |

1,4-Dimethylpiperazine has been more extensively studied, with additional data available on its physical properties such as vapor pressure (20 hPa at 20 °C), flash point (22 °C), and pH (11.4 in water) .

Functionalized Piperazine Derivatives

Research on piperazine derivatives indicates their potential in various applications. For instance, 1,4-dimethylpiperazine-2,3-dione has been studied for its crystal structure, where the piperazine-2,3-dione ring adopts a half-chair conformation and the molecules form sheets through C—H⋯O hydrogen bonds .

Similarly, 1,4-disubstituted piperazine-2,5-dione derivatives have been investigated for their antioxidative properties, with potential applications in treating neurodegenerative diseases and psychiatric disorders associated with oxidative stress .

Synthesis and Preparation Methods

Typical synthetic routes for disubstituted piperazines often involve:

-

Alkylation of piperazine with appropriate alkylating agents

-

Reductive amination reactions

-

Nucleophilic substitution reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume